molecular formula C18H16ClN3O4 B2575735 Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate CAS No. 902964-41-4

Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate

Cat. No. B2575735
CAS RN: 902964-41-4
M. Wt: 373.79
InChI Key: DMCIDGNHCIRAGA-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate, also known as ECP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Corrosion Inhibition Applications

A study explored the inhibition efficiencies of quinoxaline compounds, including similar chemical structures, as corrosion inhibitors for copper in nitric acid, utilizing quantum chemical calculations to determine their efficacy. This research underscores the potential of certain organic compounds in protecting metals against corrosion, highlighting the significance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).

Synthetic Methodologies

Research on the synthesis of trisubstituted imidazoles under ultrasonic irradiation demonstrated the utility of ionic liquids as catalysts for synthesizing complex organic compounds efficiently at room temperature. This approach presents a greener alternative to traditional methods by avoiding harmful catalysts and simplifying the methodology (Zang et al., 2010).

Antimicrobial and Anticancer Potential

A series of novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This study highlights the therapeutic potential of such compounds, with several derivatives exhibiting higher anticancer activity compared to reference drugs. Additionally, these compounds displayed significant antimicrobial activity, indicating their broad-spectrum utility in medical research (Hafez et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate involves the condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2,4-dihydro-pyrido[2,3-d]pyrimidin-3-yl)-acetate followed by esterification with ethanol and acetic anhydride.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(2-oxo-2,4-dihydro-pyrido[2,3-d]pyrimidin-3-yl)-acetate", "ethanol", "acetic anhydride", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl 2-(2-oxo-2,4-dihydro-pyrido[2,3-d]pyrimidin-3-yl)-acetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride and ethanol to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Add sodium bicarbonate and water to the reaction mixture and extract with dichloromethane.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate." ] }

CAS RN

902964-41-4

Product Name

Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.79

IUPAC Name

ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C18H16ClN3O4/c1-2-26-15(23)11-21-16-13(7-5-9-20-16)17(24)22(18(21)25)10-12-6-3-4-8-14(12)19/h3-9H,2,10-11H2,1H3

InChI Key

DMCIDGNHCIRAGA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

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